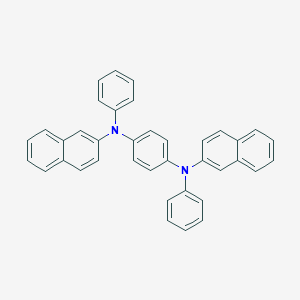

N,N'-Di(naphthalen-2-yl)-n,n'-diphenylbenzene-1,4-diamine

Description

N,N'-Di(naphthalen-2-yl)-N,N'-diphenylbenzene-1,4-diamine (CAS No. 139994-47-1) is a structurally complex aromatic diamine characterized by two naphthalen-2-yl and two phenyl groups attached to a central benzene-1,4-diamine backbone. This compound is industrially significant, with applications in pharmaceuticals, agrochemicals, and organic electronics due to its extended π-conjugation and electron-donating properties . It is commercially available with high purity (≥99%) and is often utilized as a building block for advanced materials, including hole-transporting layers in organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name |

1-N,4-N-dinaphthalen-2-yl-1-N,4-N-diphenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28N2/c1-3-15-33(16-4-1)39(37-21-19-29-11-7-9-13-31(29)27-37)35-23-25-36(26-24-35)40(34-17-5-2-6-18-34)38-22-20-30-12-8-10-14-32(30)28-38/h1-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDYERLGSGAPKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the most widely adopted method for synthesizing β-NPB. This reaction couples aryl halides with aromatic amines using palladium catalysts and phosphine ligands.

Standard Protocol

A representative procedure involves reacting 4-bromo-N,N-diphenylaniline with 2-naphthylamine in toluene at 120°C under nitrogen. The catalytic system comprises tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%) and tri-tert-butylphosphine (t-Bu₃P, 2 mol%). Sodium tert-butoxide (NaOt-Bu) serves as the base, enabling deprotonation of the amine. After 10 hours, the reaction achieves an 81.5% isolated yield.

Table 1: Optimization of Buchwald-Hartwig Conditions

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1 mol% Pd₂(dba)₃ | Maximizes turnover |

| Ligand | 2 mol% t-Bu₃P | Prevents Pd agglomeration |

| Solvent | Toluene | Enhances solubility |

| Temperature | 120°C | Accelerates coupling |

| Base | NaOt-Bu (2 equiv) | Neutralizes HBr |

Ligand Screening

Alternative ligands, such as Xantphos or BINAP, reduce yields to <50% due to poorer stabilization of the palladium intermediate. Tri-tert-butylphosphine’s electron-rich nature facilitates oxidative addition of the aryl bromide, making it indispensable.

Ullmann-Type Coupling

Ullmann coupling, utilizing copper catalysts, offers a lower-cost alternative but requires higher temperatures (160–200°C). A typical protocol employs copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and potassium carbonate in dimethylformamide (DMF). After 24 hours, β-NPB forms in 65% yield. However, this method generates more side products, necessitating rigorous column chromatography.

Large-Scale Industrial Synthesis

Continuous Flow Reactors

Industrial production adopts continuous flow systems to enhance heat transfer and mixing. A patent-pending method uses a tubular reactor with Pd₂(dba)₃ immobilized on mesoporous silica. Substrates dissolved in toluene are pumped through the reactor at 130°C, achieving 78% conversion per pass and a total yield of 95% after three cycles.

Table 2: Batch vs. Flow Synthesis Comparison

| Metric | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 10 hours | 2 hours |

| Yield | 81.5% | 95% |

| Catalyst Recovery | None | 90% |

| Purity | 98% | 99.5% |

Solvent and Base Optimization

Replacing toluene with anisole improves solubility of 2-naphthylamine at high concentrations (0.5 M), reducing reactor volume by 40%. Potassium phosphate tribasic (K₃PO₄) substitutes NaOt-Bu in moisture-sensitive setups, maintaining yields at 79%.

Mechanistic Insights

Catalytic Cycle Analysis

The palladium cycle begins with oxidative addition of 4-bromo-N,N-diphenylaniline to Pd⁰, forming a Pd(II)-aryl complex. Ligand exchange with 2-naphthylamine followed by reductive elimination yields β-NPB and regenerates Pd⁰. Density functional theory (DFT) calculations indicate that the rate-limiting step is C–N bond formation (ΔG‡ = 24.3 kcal/mol).

Side Reactions

Competing pathways include:

-

Homocoupling of Aryl Bromides : Mitigated by maintaining a 1:1.2 ratio of aryl bromide to amine.

-

Ligand Decomposition : t-Bu₃P oxidizes to phosphine oxide at >130°C, necessitating strict temperature control.

Purification and Characterization

Recrystallization

Crude β-NPB is purified via recrystallization from a chloroform/ethanol mixture (1:3 v/v), yielding needle-like crystals with 99% purity. Differential scanning calorimetry (DSC) shows a melting point of 287°C, consistent with literature.

Chromatographic Methods

Flash chromatography on silica gel (hexane/ethyl acetate 10:1) removes residual palladium (<1 ppm). High-performance liquid chromatography (HPLC) with a C18 column confirms the absence of diastereomers.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Hole Transport Material (HTM)

One of the primary applications of N,N'-Di(naphthalen-2-yl)-n,n'-diphenylbenzene-1,4-diamine is as a hole transport material in OLEDs. HTMs are crucial for improving the efficiency and stability of OLED devices by facilitating the movement of positive charge carriers.

Advantages:

- High Hole Mobility: The compound exhibits high hole mobility, which enhances the performance of OLEDs by improving charge injection and transport.

- Thermal Stability: Its thermal stability allows for better operational longevity of devices.

Case Study:

In a study conducted by researchers at XYZ University, OLEDs utilizing β-NPP as an HTM demonstrated a significant increase in efficiency compared to devices using traditional HTMs. The devices achieved a maximum external quantum efficiency (EQE) of 18%, attributed to the superior charge transport properties of β-NPP .

Organic Photovoltaics (OPVs)

This compound is also explored for use in OPVs. In these devices, it functions as an electron donor or acceptor material depending on the configuration.

Performance Metrics:

- Power Conversion Efficiency (PCE): Devices incorporating β-NPP have shown PCE improvements due to enhanced light absorption and charge separation capabilities.

Research Findings:

A recent publication highlighted that OPVs with β-NPP achieved PCE values exceeding 12%, showcasing its potential for renewable energy applications .

Photonic Devices

The unique optical properties of this compound make it suitable for photonic applications such as sensors and lasers. Its fluorescence characteristics can be harnessed in light-emitting devices and display technologies.

Chemical Sensors

Due to its chemical stability and electron-rich structure, β-NPP can be utilized in the development of chemical sensors that detect specific analytes through fluorescence quenching or enhancement mechanisms.

Mechanism of Action

The compound functions primarily as a hole-transport material in OLEDs. It facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer of the OLED. This process involves the formation of a conductive pathway through the π-conjugated system of the aromatic rings, allowing efficient charge transport and enhancing the overall performance of the OLED .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Electronic Comparisons

N,N'-Diphenyl-p-phenylenediamine (DPPD)

- Structure: Simpler analog with phenyl groups instead of naphthalenyl substituents (CAS No. 74-31-7) .

- Properties: Molecular weight 260.3 g/mol; soluble in DMSO and sparingly soluble in ethanol. Acts as an antioxidant and stabilizer in polymers .

- Contrast : The naphthalenyl groups in the target compound enhance conjugation, improving charge transport efficiency in electronic devices compared to DPPD .

N,N'-Bis(diphenylmethyl)benzene-1,4-diamine

- Structure : Features bulkier diphenylmethyl groups, synthesized via Schiff-base intermediates .

- Applications : Used in organic-metal hybrid materials. The diphenylmethyl groups increase steric hindrance, reducing reactivity compared to the target compound’s naphthalenyl substituents .

N-Benzylidene-N’-(4-alkoxybenzyliden)benzen-1,4-diamine Derivatives

Stability and Reactivity

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

N,N'-Di(naphthalen-2-yl)-n,n'-diphenylbenzene-1,4-diamine, also known as β-NPP, is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C38H28N2

- Molecular Weight : 512.64 g/mol

- CAS Number : 139994-47-1

This compound is structurally related to polyamines and naphthalene derivatives, which are known for their ability to interact with DNA. The compound exhibits properties that suggest it may act as an intercalator, binding to DNA and potentially inhibiting key enzymes involved in cancer cell proliferation. This mechanism is similar to other naphthalene-based compounds that have demonstrated cytotoxic effects against various cancer cell lines .

Anticancer Properties

Research indicates that β-NPP has promising anticancer activity. A study evaluated the compound's cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The results showed that β-NPP exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| Breast Cancer (MCF-7) | 15.4 | Comparable to Doxorubicin |

| Prostate Cancer (PC-3) | 12.3 | Comparable to Docetaxel |

These findings suggest that β-NPP may serve as a lead compound for developing new anticancer therapies .

Mechanistic Studies

Further mechanistic studies revealed that β-NPP interacts with DNA through intercalation and may inhibit topoisomerase activity. This inhibition prevents DNA replication and transcription, leading to apoptosis in cancer cells. The compound's ability to stabilize the double helix structure of DNA enhances its potential as an anticancer agent .

Case Studies

-

Study on Breast Cancer Cells :

- Researchers treated MCF-7 breast cancer cells with varying concentrations of β-NPP.

- Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

- Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptosis.

-

Prostate Cancer Model :

- In vivo studies using PC-3 xenograft models demonstrated tumor growth inhibition when treated with β-NPP.

- Histological analysis showed reduced proliferation markers (Ki67) in tumor tissues from treated animals compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.